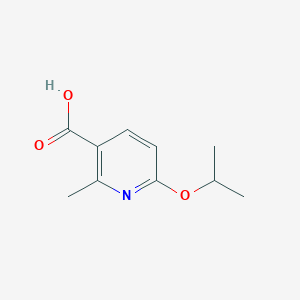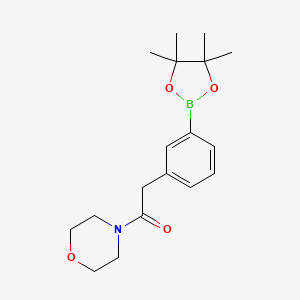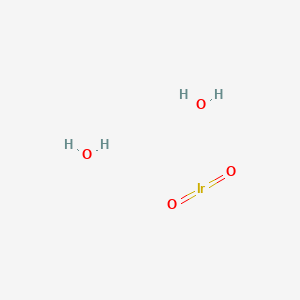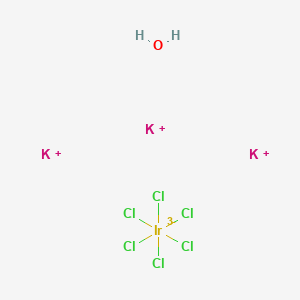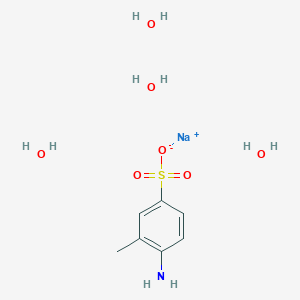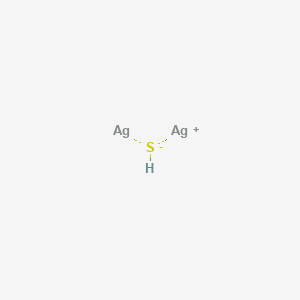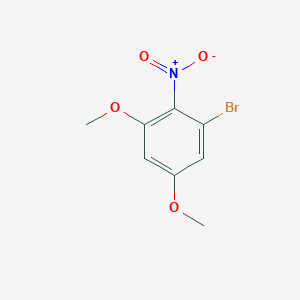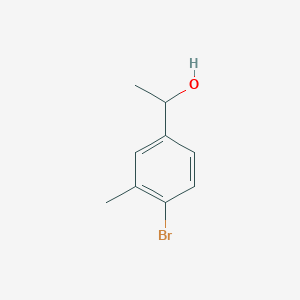
1-(4-Bromo-3-methylphenyl)ethanol
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)ethanol, also known as 4-bromo-3-methylphenylethanol or BMME, is an organic compound that is widely used in scientific research. It has a wide range of applications in the field of biology, chemistry and pharmacology. BMME is a very versatile compound and can be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
BMME is a commonly used compound in scientific research due to its versatility and wide range of applications. It is used in the study of enzymes, proteins, and hormones, as well as in the synthesis of drugs and other compounds. BMME has also been used in the study of the effects of environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of BMME is not well understood. However, it is believed that BMME acts as an inhibitor of certain enzymes, proteins, and hormones. It is believed that BMME binds to these molecules and prevents them from functioning properly.
Biochemische Und Physiologische Effekte
BMME has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to affect the activity of hormones. It has also been found to affect the metabolism of certain compounds, as well as to affect the absorption of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
BMME has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic, making it safe for use in laboratory experiments. However, BMME is not as soluble in water as some other compounds, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of BMME in scientific research. It could be used in the development of new drugs and compounds, as well as in the study of the effects of environmental pollutants on the human body. It could also be used in the study of enzymes, proteins, and hormones, as well as in the study of the metabolism of certain compounds. Additionally, BMME could be used to develop new methods for synthesizing compounds and drugs.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOTIKGTPSSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


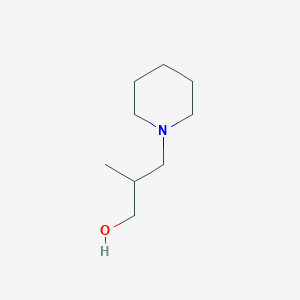
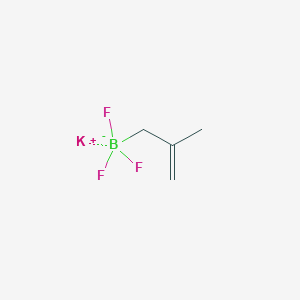
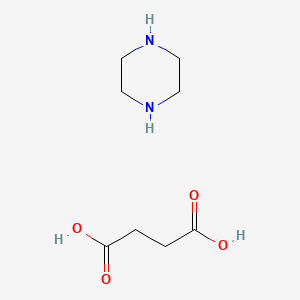
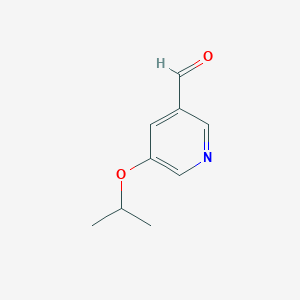
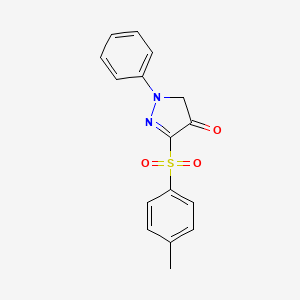
![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
